molecular formula C15H24N2O2S2 B7663304 1-Methyl-4-[3-(2-methylsulfonylphenyl)sulfanylpropyl]piperazine

1-Methyl-4-[3-(2-methylsulfonylphenyl)sulfanylpropyl]piperazine

Cat. No.: B7663304
M. Wt: 328.5 g/mol
InChI Key: VDHUWZWLPCHFMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-[3-(2-methylsulfonylphenyl)sulfanylpropyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound is commonly referred to as PMSPP and belongs to the class of piperazine derivatives. The purpose of

Mechanism of Action

The mechanism of action of PMSPP is not fully understood. However, it is believed that PMSPP acts on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. PMSPP has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
PMSPP has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. PMSPP has also been shown to reduce anxiety and depression-like behavior in animal models. In addition, PMSPP has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PMSPP in lab experiments is its relatively simple synthesis method. PMSPP is also relatively stable and can be stored for extended periods of time without significant degradation. However, one of the limitations of using PMSPP is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are numerous future directions for research on PMSPP. One area of interest is the potential use of PMSPP in the treatment of chronic pain conditions such as fibromyalgia and chronic back pain. Another area of interest is the potential use of PMSPP in the treatment of cancer. Further research is also needed to fully understand the mechanism of action of PMSPP and its potential therapeutic applications.

Synthesis Methods

The synthesis method of PMSPP involves the reaction of 2-methylsulfonylphenylmagnesium bromide with 1-methyl-4-piperidone in the presence of copper iodide and triphenylphosphine. The resulting intermediate is then reacted with 3-chloro-1-propanethiol to obtain PMSPP. The synthesis process is relatively straightforward and can be carried out in a laboratory setting.

Scientific Research Applications

PMSPP has been the subject of numerous scientific studies due to its potential therapeutic benefits. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. PMSPP has also been studied for its potential use in the treatment of anxiety, depression, and neuropathic pain. In addition, PMSPP has been investigated for its ability to inhibit the growth of cancer cells.

Properties

IUPAC Name

1-methyl-4-[3-(2-methylsulfonylphenyl)sulfanylpropyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S2/c1-16-9-11-17(12-10-16)8-5-13-20-14-6-3-4-7-15(14)21(2,18)19/h3-4,6-7H,5,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHUWZWLPCHFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCSC2=CC=CC=C2S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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